molecular formula C7H5F3O2 B14031462 2,4,6-Trifluoro-3-methoxyphenol

2,4,6-Trifluoro-3-methoxyphenol

Cat. No.: B14031462
M. Wt: 178.11 g/mol
InChI Key: RDCNNGHWLOWYPS-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3-methoxyphenol is an organic compound with the molecular formula C7H5F3O2 It is characterized by the presence of three fluorine atoms and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-3-methoxyphenol typically involves the introduction of fluorine atoms and a methoxy group onto a phenol ring. One common method involves the use of 1,3,5-trifluorobenzene as a starting material.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of advanced catalysts and controlled reaction conditions ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-3-methoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium methoxide or other nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

2,4,6-Trifluoro-3-methoxyphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3-methoxyphenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various enzymes and proteins. This interaction can modulate biological pathways and influence the compound’s effects in biological systems .

Comparison with Similar Compounds

    2,4,6-Trifluorophenol: Lacks the methoxy group, which affects its reactivity and applications.

    3-Methoxyphenol: Lacks the fluorine atoms, resulting in different chemical properties and uses.

    2,4-Difluoro-3-methoxyphenol: Contains fewer fluorine atoms, leading to variations in its chemical behavior.

Uniqueness: 2,4,6-Trifluoro-3-methoxyphenol is unique due to the combination of three fluorine atoms and a methoxy group on the phenol ring. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H5F3O2

Molecular Weight

178.11 g/mol

IUPAC Name

2,4,6-trifluoro-3-methoxyphenol

InChI

InChI=1S/C7H5F3O2/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2,11H,1H3

InChI Key

RDCNNGHWLOWYPS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1F)O)F)F

Origin of Product

United States

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